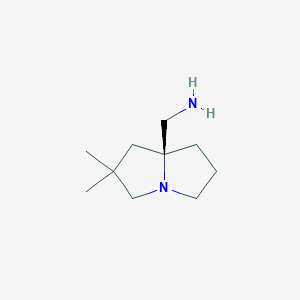
(S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine is a chiral amine compound with a unique structure that includes a tetrahydropyrrolizine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often involve the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
(S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted amines, imines, and other nitrogen-containing compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
(S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
®-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine: The enantiomer of the compound with different stereochemistry.
2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine: A non-chiral version of the compound.
Other pyrrolizine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomers and other similar compounds. This uniqueness makes it valuable for specific applications where chirality plays a crucial role.
属性
分子式 |
C10H20N2 |
|---|---|
分子量 |
168.28 g/mol |
IUPAC 名称 |
[(8S)-6,6-dimethyl-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanamine |
InChI |
InChI=1S/C10H20N2/c1-9(2)6-10(7-11)4-3-5-12(10)8-9/h3-8,11H2,1-2H3/t10-/m0/s1 |
InChI 键 |
ZAOHIWIBLKPLNS-JTQLQIEISA-N |
手性 SMILES |
CC1(C[C@@]2(CCCN2C1)CN)C |
规范 SMILES |
CC1(CC2(CCCN2C1)CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















